1,2-Dehydro Tramadol
Overview
Description
1,2-Dehydro Tramadol: is a synthetic opioid analgesic that is structurally related to tramadol. It is known for its pain-relieving properties and is used in the management of moderate to severe pain. The compound is a derivative of tramadol, where the cyclohexane ring is dehydrogenated, resulting in a double bond between the first and second carbon atoms of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dehydro Tramadol can be synthesized through the dehydrogenation of tramadol. The process involves the removal of hydrogen atoms from the cyclohexane ring of tramadol to form a double bond. This can be achieved using various dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen gas atmosphere or using other catalytic systems.
Industrial Production Methods: The industrial production of this compound typically involves large-scale dehydrogenation processes. The reaction is carried out in reactors equipped with catalysts like Pd/C. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dehydro Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced back to tramadol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tramadol.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
1,2-Dehydro Tramadol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dehydrogenation on the pharmacological properties of opioids.
Biology: The compound is used in research to understand its interaction with opioid receptors and its potential as a pain management drug.
Medicine: It is investigated for its analgesic properties and potential use in pain management therapies.
Industry: The compound is used in the development of new synthetic routes and optimization of industrial processes for opioid production.
Mechanism of Action
1,2-Dehydro Tramadol exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the μ-opioid receptor, leading to the inhibition of pain signals. Additionally, it may also inhibit the reuptake of serotonin and norepinephrine, contributing to its analgesic effects. The compound’s mechanism of action involves the modulation of neurotransmitter release and the activation of descending pain inhibitory pathways.
Comparison with Similar Compounds
Tramadol: The parent compound from which 1,2-Dehydro Tramadol is derived. It has a similar structure but lacks the double bond in the cyclohexane ring.
O-Desmethyl Tramadol: A metabolite of tramadol with potent analgesic properties.
Tapentadol: Another synthetic opioid with a similar mechanism of action but different chemical structure.
Uniqueness: this compound is unique due to the presence of the double bond in the cyclohexane ring, which may alter its pharmacological properties compared to tramadol. This structural modification can influence its binding affinity to opioid receptors and its overall efficacy as an analgesic.
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-9,11H,4-5,7,10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKAGZLTPYSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224286 | |
Record name | 1,2-Dehydro tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73825-64-6 | |
Record name | 1,2-Dehydro tramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dehydro tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DEHYDRO TRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X71A1UR01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.